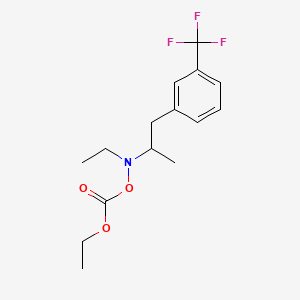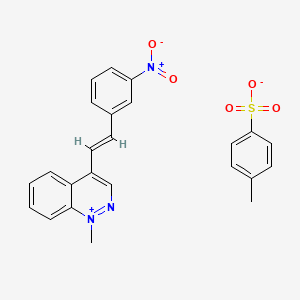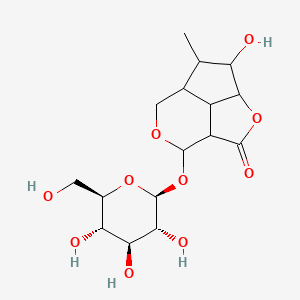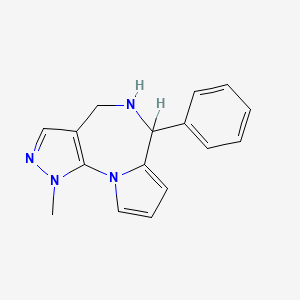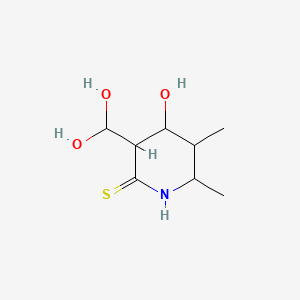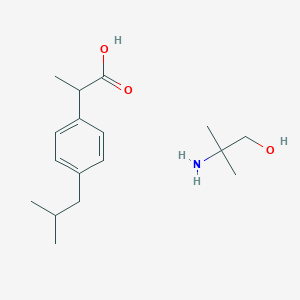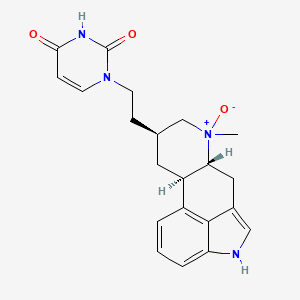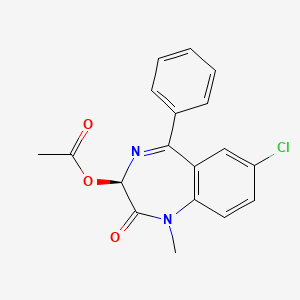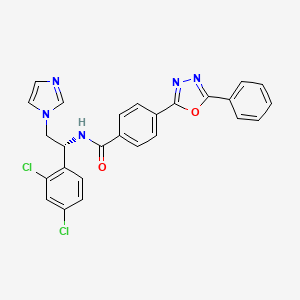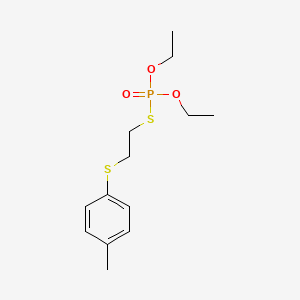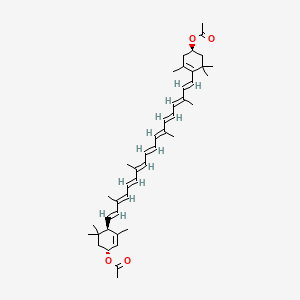
Lutein diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutein diacetate is a derivative of lutein, a naturally occurring xanthophyll carotenoid. Lutein is well-known for its antioxidant properties and its role in maintaining eye health. This compound is synthesized to enhance the stability and bioavailability of lutein, making it more effective in various applications, including dietary supplements and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lutein diacetate is typically synthesized through the esterification of lutein with acetic anhydride. The reaction involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of lutein to this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification reactors. The process involves the continuous feeding of lutein and acetic anhydride into the reactor, along with the catalyst. The reaction mixture is then subjected to purification steps, including crystallization and filtration, to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
Lutein diacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, which may have different biological activities.
Reduction: Reduction reactions can convert this compound back to lutein or other reduced forms.
Substitution: this compound can undergo substitution reactions where the acetate groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent the degradation of the lutein backbone.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, and are carried out under basic or acidic conditions depending on the desired product.
Major Products Formed
Oxidation: Oxidation products include epoxides and hydroxylated derivatives of this compound.
Reduction: Reduction products include lutein and partially reduced derivatives.
Substitution: Substitution products vary depending on the nucleophile used, resulting in a range of ester or ether derivatives.
Scientific Research Applications
Lutein diacetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Explored for its potential in preventing and treating age-related macular degeneration and other eye diseases.
Industry: Used in the formulation of dietary supplements and functional foods to enhance the bioavailability of lutein.
Mechanism of Action
Lutein diacetate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets of this compound include cellular membranes and proteins, where it helps to maintain structural integrity and function. Additionally, this compound can modulate signaling pathways involved in inflammation and apoptosis, contributing to its protective effects.
Comparison with Similar Compounds
Lutein diacetate is unique compared to other similar compounds due to its enhanced stability and bioavailability. Similar compounds include:
Lutein: The parent compound, which has lower stability and bioavailability compared to this compound.
Zeaxanthin: Another xanthophyll carotenoid with similar antioxidant properties but different structural features.
Meso-zeaxanthin: A stereoisomer of zeaxanthin with similar biological activities but different distribution in the human body.
This compound stands out due to its improved chemical stability and enhanced absorption in the human body, making it a valuable compound for various applications.
Properties
CAS No. |
20584-56-9 |
|---|---|
Molecular Formula |
C44H60O4 |
Molecular Weight |
652.9 g/mol |
IUPAC Name |
[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-acetyloxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] acetate |
InChI |
InChI=1S/C44H60O4/c1-31(19-15-21-33(3)23-25-41-35(5)27-39(47-37(7)45)29-43(41,9)10)17-13-14-18-32(2)20-16-22-34(4)24-26-42-36(6)28-40(48-38(8)46)30-44(42,11)12/h13-27,39-41H,28-30H2,1-12H3/b14-13+,19-15+,20-16+,25-23+,26-24+,31-17+,32-18+,33-21+,34-22+/t39-,40+,41-/m0/s1 |
InChI Key |
USJBGSPHUDEYGM-ZBUGBIPZSA-N |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)OC(=O)C)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)OC(=O)C)C)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)OC(=O)C)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)OC(=O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


